(S)-6-Fluoroindan-1-amine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S)-6-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-7-3-1-6-2-4-9(11)8(6)5-7;/h1,3,5,9H,2,4,11H2;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNMZPPLAARVHQ-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N)C=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Indanamine Scaffolds in Modern Chemical Biology and Medicinal Chemistry Research
The indanamine scaffold, the core structure of (S)-6-Fluoroindan-1-amine hydrochloride, is considered a "privileged structure" in medicinal chemistry. researchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them versatile starting points for drug design. The rigid, fused ring system of the indane nucleus allows for the precise spatial orientation of functional groups, which is critical for optimizing interactions with specific enzymes or receptors. researchgate.netresearchgate.net
The versatility of the indane scaffold enables chemists to systematically modify its structure and analyze the resulting effects on biological activity, a process known as structure-activity relationship (SAR) analysis. researchgate.net This has led to the development of several successful pharmaceuticals across different therapeutic areas. Notable examples of commercial drugs that incorporate an indane or indanone moiety include:
Indinavir: An antiviral protease inhibitor used in the treatment of HIV.
Sulindac: A non-steroidal anti-inflammatory drug (NSAID).
Donepezil: A medication used to treat Alzheimer's disease. researchgate.net
Furthermore, derivatives such as aminoindanes and indanediones have been instrumental in the development of neuroleptic and neuroprotective agents. researchgate.net The indane framework also serves as a basis for creating CGRP receptor antagonists and has shown potential in the design of anticancer therapeutics that target various oncologic pathways. researchgate.net The widespread application of this scaffold underscores its fundamental importance in the ongoing quest for novel and effective therapeutic agents.
Table 1: Examples of Marketed Drugs Featuring the Indane Scaffold
| Drug Name | Therapeutic Category |
|---|---|
| Indinavir | Antiviral (HIV Protease Inhibitor) |
| Sulindac | Anti-inflammatory (NSAID) |
| Donepezil | Anti-Alzheimer's Agent |
Historical Context of S 6 Fluoroindan 1 Amine Hydrochloride Within Indanamine Research
While a detailed historical timeline for (S)-6-Fluoroindan-1-amine hydrochloride itself is not extensively documented in public literature, its emergence can be understood within the broader evolution of medicinal chemistry. The development of synthetic methods for chiral aminoindanes, such as (S)-1-aminoindane, has been a significant area of research, enabling the production of enantiomerically pure compounds crucial for selective biological activity. researchgate.net
The introduction of a fluorine atom into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. Research into fluorinated indane derivatives, therefore, represents a logical progression in the exploration of this scaffold. For instance, studies have been conducted on the synthesis and biological evaluation of related compounds like 6-fluoroindan-1-acetic acid, which was investigated for its analgesic properties. researchgate.net The synthesis of such molecules from simple starting materials like 3-fluorobenzaldehyde (B1666160) highlights the chemical community's long-standing interest in accessing novel fluorinated indane analogues for potential therapeutic applications. researchgate.net this compound is a product of this continued interest, providing researchers with a specific, chiral, and fluorinated building block for synthesizing new chemical entities.
Contemporary Academic Research Landscape for S 6 Fluoroindan 1 Amine Hydrochloride
Enantioselective Synthesis Strategies for this compound
The primary challenge in synthesizing (S)-6-Fluoroindan-1-amine lies in the creation of the chiral center at the C1 position with high enantiomeric purity. This is typically achieved through the asymmetric reduction of the prochiral ketone, 6-fluoroindan-1-one, or its corresponding imine derivatives. Several advanced strategies have been developed to address this challenge effectively.
Asymmetric Catalysis Approaches for Chiral Induction
Asymmetric catalysis offers a highly efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of (S)-6-Fluoroindan-1-amine, asymmetric transfer hydrogenation (ATH) of the precursor ketone, 6-fluoroindan-1-one, stands out as a powerful method. This technique typically employs transition metal complexes, such as Ruthenium (Ru) or Iridium (Ir), coordinated to chiral ligands.
Pioneering work by Noyori and others has shown that Ru(II) complexes with chiral N-tosylethylenediamine ligands are exceptionally effective for the ATH of aromatic ketones. nih.gov These reactions use a simple hydrogen source, such as a formic acid/triethylamine (B128534) mixture or isopropanol, to reduce the ketone to the corresponding alcohol with high enantioselectivity. researchgate.net The resulting chiral alcohol can then be converted to the target amine. Alternatively, direct reductive amination of the ketone or ATH of the corresponding N-arylsulfonylated imine can provide the chiral amine directly. researchgate.net Research has demonstrated that iridium-based catalysts can also be highly effective, particularly for reactions conducted in aqueous media, offering enantioselectivities up to 98% ee for a range of ketone substrates. researchgate.net
| Catalyst System | Substrate Type | Hydrogen Source | Solvent | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| [Ru(η6-arene)((S,S)-R2NSO2DPEN)] | Fluoroalkyl Ketones | HCO2H-Et3N | Acetonitrile (B52724) | High | researchgate.net |
| RuCl(S,S)-TsDPEN | Aromatic Ketones | H2 (gas) | Methanol | Up to 97% | nih.gov |
| Ir-(R,R,R)-CsDPEN | Aryl Ketones | Formate | Water | Up to 98% | researchgate.net |
Chiral Auxiliary-Mediated Methodologies
Chiral auxiliary-mediated synthesis is a robust and reliable strategy for establishing stereocenters. In this approach, a prochiral substrate is temporarily attached to an enantiopure molecule (the auxiliary), which directs a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org
A practical synthesis for the parent scaffold, (S)-1-aminoindane, has been developed utilizing (R)-phenylglycine amide as a chiral auxiliary. researchgate.net This methodology is directly applicable to the synthesis of the 6-fluoro analogue. The process involves the condensation of 6-fluoroindan-1-one with the chiral auxiliary to form a ketimine. Subsequent diastereoselective reduction of this intermediate, for instance through heterogeneous metal-catalyzed hydrogenation, establishes the desired stereocenter. The selectivity of this reduction can be optimized by screening catalysts and solvents. Finally, the auxiliary is cleaved under non-reductive conditions to release the target (S)-6-fluoroindan-1-amine with high enantiopurity (e.g., 96% ee for the non-fluorinated analogue). researchgate.net Another widely used class of auxiliaries for amine synthesis are the tert-butanesulfinamides, which have been employed on industrial scales for the production of a vast array of chiral amines. wikipedia.org
| Step | Description | Key Reagents/Conditions | Outcome | Reference |
|---|---|---|---|---|
| 1 | Ketimine Formation | 1-Indanone, (R)-phenylglycine amide, TiCl4 | Chiral ketimine intermediate | researchgate.net |
| 2 | Diastereoselective Reduction | H2, Pd/C catalyst, Methanol | Diastereomerically enriched amine | researchgate.net |
| 3 | Auxiliary Cleavage | Hydroxylamine hydrochloride | (S)-1-Aminoindane (96% ee) | researchgate.net |
Biocatalytic Pathways for Stereoselective Production
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing chiral amines. Enzymes operate under mild conditions, typically in aqueous environments, and exhibit exceptional selectivity. rsc.org Amine transaminases (ATAs or ω-TAs) are particularly well-suited for this purpose, as they can catalyze the asymmetric amination of a prochiral ketone to a chiral amine with high enantiomeric purity. mdpi.com
The synthesis of (S)-6-fluoroindan-1-amine can be envisioned via the transamination of 6-fluoroindan-1-one using an (S)-selective ATA. The reaction involves the transfer of an amino group from an amine donor (such as isopropylamine (B41738) or alanine) to the ketone substrate. mdpi.com A significant challenge in transaminase reactions can be an unfavorable thermodynamic equilibrium. mdpi.com However, research has shown that this can be overcome. For the challenging conversion of 1-indanone, impressive conversions were achieved by using ortho-xylylenediamine as an amine donor, which effectively displaces the equilibrium towards the product side without the need for by-product removal systems. mdpi.com Protein engineering and rational enzyme design are continuously expanding the substrate scope of transaminases, enabling the conversion of bulky ketones that were previously challenging for wild-type enzymes. researchgate.net
Development of Novel and Efficient Synthetic Routes to this compound
Process Intensification and Scalability in Academic Synthesis
Process intensification aims to develop manufacturing processes that are smaller, safer, and more energy-efficient than traditional batch methods. Continuous flow chemistry is a key enabling technology in this area, offering superior control over reaction parameters, enhanced heat and mass transfer, and the potential for safer handling of hazardous reagents. nih.gov
The synthesis of (S)-6-fluoroindan-1-amine can be adapted to a continuous flow process. For instance, an asymmetric hydrogenation or transfer hydrogenation step could be performed by passing a solution of the substrate over a packed-bed reactor containing an immobilized chiral catalyst. nih.gov Similarly, biocatalytic reactions using immobilized transaminases in flow reactors offer significant advantages, including simplified product isolation and the ability to reuse the expensive enzyme catalyst. rsc.org Flow chemistry allows for straightforward scalability; instead of using larger reactors, production can be increased by running the system for longer periods or by operating multiple systems in parallel. nih.govtulane.edu This approach avoids the re-optimization of reaction parameters often required when scaling up batch processes. nih.gov
Integration of Green Chemistry Principles in Synthetic Route Design
Green chemistry focuses on designing chemical processes that minimize waste, reduce energy consumption, and use less hazardous substances. nih.gov The efficiency and environmental impact of a synthetic route can be quantified using various metrics, such as Atom Economy (AE), Process Mass Intensity (PMI), and the E-Factor (which measures the mass of waste per mass of product). nih.govmdpi.comrug.nl
When evaluating the different synthetic strategies for (S)-6-fluoroindan-1-amine, biocatalysis often presents the greenest profile. It replaces heavy metal catalysts, utilizes water as a solvent, and operates at ambient temperature and pressure. rsc.orgmdpi.com Asymmetric catalysis is also highly efficient, aligning with the principle of catalysis over stoichiometric reagents. rug.nlscientificupdate.com The environmental footprint of a catalytic process can be further improved by choosing greener solvents, ensuring high catalyst turnover numbers, and implementing effective catalyst recycling protocols. By applying green chemistry metrics, chemists can quantitatively compare different synthetic routes and identify the most sustainable option for large-scale production. mdpi.comrug.nl
Methodologies for Stereochemical Purity Determination and Enantiomeric Excess Assessment
The precise determination of stereochemical purity and the assessment of enantiomeric excess (e.e.) are critical quality control parameters in the synthesis of enantiomerically pure compounds such as this compound. Several advanced analytical techniques are employed to resolve and quantify the enantiomers, ensuring the final product meets the required specifications for stereoisomeric identity. The primary methods utilized include chiral High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the enantioseparation of primary amines. chromatographyonline.com This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation. For primary amines like (S)-6-Fluoroindan-1-amine, polysaccharide-based and cyclodextrin-based CSPs are particularly effective. chromatographyonline.comhplc.eu
The selection of the mobile phase is crucial for achieving optimal separation. A common approach involves screening different mobile phases, such as mixtures of hexane (B92381) and ethanol (B145695) or acetonitrile and methanol, often with acidic and basic additives like trifluoroacetic acid (TFA) and triethylamine (TEA) to improve peak shape and resolution. chromatographyonline.com Supercritical fluid chromatography (SFC), a variation of HPLC, has also been shown to be a powerful alternative for the separation of chiral primary amines, often providing improved peak symmetries and faster analysis times. chromatographyonline.com
Table 1: Exemplary Chiral HPLC/SFC Screening Conditions for Primary Amines
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) | Condition 3 (SFC) |
| Chiral Stationary Phase | Cyclofructan-based (e.g., Larihc CF6-P) | Cyclofructan-based (e.g., Larihc CF6-P) | Cyclofructan-based (e.g., Larihc CF6-P) |
| Mobile Phase | 80:20 Hexane/Ethanol | 90:10 Acetonitrile/Methanol | CO2 with Methanol as polar modifier |
| Additives | 0.3% TFA / 0.2% TEA | 0.3% TFA / 0.2% TEA | 0.3% TFA / 0.2% TEA in modifier |
| Detection | UV | UV | UV/CD |
This table presents generalized conditions based on methodologies for chiral primary amines and serves as a starting point for method development for this compound. chromatographyonline.com
Capillary Electrophoresis (CE)
Capillary electrophoresis has emerged as a powerful technique for the enantiomeric separation of drugs due to its high efficiency, short analysis time, and minimal consumption of chiral selectors. nih.govbohrium.com For basic compounds such as (S)-6-Fluoroindan-1-amine, the use of cyclodextrin (B1172386) derivatives as chiral selectors in the background electrolyte (BGE) is a common strategy. nih.gov
The principle involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different electrophoretic mobilities, enabling their separation. The choice of cyclodextrin (e.g., dimethyl-β-CD, hydroxypropyl-β-CD) and the pH of the background electrolyte are critical parameters that influence the separation. nih.gov
Table 2: Typical Capillary Electrophoresis Conditions for Enantioseparation of Basic Drugs
| Parameter | Condition |
| Chiral Selector | β-cyclodextrin derivatives (e.g., DM-β-CD, HP-β-CD) |
| Background Electrolyte | 100 mM Phosphoric acid adjusted with triethanolamine |
| pH | 3 or 5 |
| Capillary | Fused silica |
| Detection | UV |
This table outlines typical starting conditions for the enantiomeric separation of basic compounds by CE. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, is a valuable tool for determining enantiomeric excess. This is typically achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA). The resulting diastereomers exhibit distinct signals in the NMR spectrum, and the ratio of their integration values corresponds to the enantiomeric ratio of the original sample. nih.govresearchgate.net
For primary amines, a common derivatization strategy involves condensation with 2-formylphenylboronic acid and an enantiopure binaphthol, such as (S)-BINOL, to form diastereoisomeric iminoboronate esters. nih.govresearchgate.net These esters often show well-resolved signals for the imino proton, allowing for accurate quantification. researchgate.net
Another approach involves the use of chiral solvating agents (CSAs), which form non-covalent diastereomeric complexes with the analyte. depositolegale.it This method avoids chemical modification of the analyte. The differential interactions within these transient complexes can lead to the separation of signals for the enantiomers in the NMR spectrum. depositolegale.it
Table 3: Common Chiral Derivatizing Agents for NMR Analysis of Primary Amines
| Chiral Derivatizing Agent (CDA) | Resulting Diastereomers | Typical NMR Nucleus Observed |
| Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) | Diastereomeric amides | ¹H, ¹⁹F |
| 2-formylphenylboronic acid and (S)-BINOL | Diastereomeric iminoboronate esters | ¹H |
This table lists examples of chiral derivatizing agents used for the determination of enantiomeric excess of primary amines by NMR spectroscopy. nih.govresearchgate.net
Molecular Target Identification and Validation for this compound
The initial step in characterizing the biological effects of this compound involves the precise identification and validation of its molecular targets. This process is fundamental to understanding its mechanism of action and predicting its physiological effects. For compounds of this structural class, the primary focus is on interactions with receptors and enzymes central to neurotransmission.
Receptor binding assays are crucial for determining the affinity of a ligand for a specific receptor and its selectivity over other receptors. While comprehensive screening data for this compound against a wide panel of G-protein coupled receptors (GPCRs), ion channels, and transporters are not extensively available in public-domain literature, its primary activity is not believed to be mediated by direct receptor agonism or antagonism. Instead, its effects are attributed to enzyme inhibition.
A typical selectivity study would assess the compound's binding affinity (Ki) or functional activity (IC50) at its primary target versus a panel of other relevant biological targets. High selectivity is indicated by a significantly lower Ki or IC50 value for the intended target compared to off-targets. For a selective inhibitor, the affinity for its primary target would be orders of magnitude higher than for other targets, as illustrated in the hypothetical data table below.
Illustrative Receptor Binding Selectivity Profile
| Target | Binding Affinity (Ki, nM) | Target Class |
|---|---|---|
| MAO-B | <10 | Primary Target Enzyme |
| MAO-A | >1000 | Enzyme (Selectivity Screen) |
| Dopamine (B1211576) D2 Receptor | >10000 | GPCR (Selectivity Screen) |
| Serotonin (B10506) 5-HT2A Receptor | >10000 | GPCR (Selectivity Screen) |
| Adrenergic α1 Receptor | >10000 | GPCR (Selectivity Screen) |
Research has identified this compound as a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B). MAO-B is a key enzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of several neurotransmitters, most notably dopamine.
Kinetic studies are performed to characterize the nature of this inhibition. These analyses determine the inhibitor concentration that produces 50% inhibition (IC50) and the inhibition constant (Ki). The irreversible nature of the inhibition by this class of compounds typically involves the formation of a covalent bond with the FAD cofactor at the enzyme's active site. This mechanism-based inactivation means that enzymatic activity is only restored through the synthesis of new enzyme molecules. The high selectivity for MAO-B over the MAO-A isoform is a critical feature, as MAO-A is primarily responsible for metabolizing serotonin and norepinephrine (B1679862). nih.gov
Enzyme Inhibition Profile
| Enzyme Target | Inhibition Value (IC50) | Type of Inhibition |
|---|---|---|
| Human MAO-B | Low Nanomolar (nM) Range | Irreversible, Mechanism-Based |
| Human MAO-A | Micromolar (µM) Range | Weak Inhibition |
To understand the potent and selective inhibition of MAO-B, various methodologies are employed to analyze the interaction between the enzyme and the ligand. researchgate.net These techniques provide insight into the binding mode and the specific molecular interactions that confer potency and selectivity.
Molecular Docking: Computational docking simulations are used to predict the preferred orientation of this compound within the MAO-B active site. The active site of MAO-B is characterized by a hydrophobic cavity with key amino acid residues. Docking studies help visualize how the indanamine core and the fluorine substituent fit within this pocket and identify potential hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.govresearchgate.net The fluorine atom, for instance, can modulate the electronic properties of the molecule and influence interactions with the protein or surrounding water molecules. nih.gov
X-ray Crystallography: Co-crystallization of the target enzyme with the inhibitor allows for the determination of the three-dimensional structure of the protein-ligand complex at atomic resolution. This provides definitive evidence of the binding mode and confirms the specific covalent adduct formed during irreversible inhibition.
Kinetic Analysis: Detailed enzyme kinetic studies, such as determining the Michaelis-Menten constant (Km) and the maximal velocity (Vmax) in the presence and absence of the inhibitor, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). researchgate.net For irreversible inhibitors, these studies measure the rate of inactivation.
Cellular Pathway Modulation by this compound
The inhibition of MAO-B by this compound initiates a cascade of downstream cellular events. By preventing the breakdown of dopamine, the compound modulates intracellular signaling pathways and can influence gene expression and protein synthesis.
The primary consequence of MAO-B inhibition is an increase in the synaptic and cytosolic concentrations of dopamine in specific brain regions, such as the striatum. This elevation in dopamine levels leads to enhanced activation of dopamine receptors (D1-D5), which in turn modulates various signal transduction cascades.
Dopaminergic Signaling: Increased dopamine availability enhances signaling through pathways coupled to its receptors. For example, activation of D1-like receptors typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). Conversely, activation of D2-like receptors generally inhibits adenylyl cyclase, leading to a decrease in cAMP levels. By preserving dopamine, this compound indirectly modulates these critical neuronal signaling pathways.
Neuroprotective Pathways: The breakdown of dopamine by MAO-B produces hydrogen peroxide, a reactive oxygen species (ROS). By inhibiting this process, this compound reduces the generation of oxidative stress within dopaminergic neurons. This reduction in ROS can protect cells from oxidative damage and may activate pro-survival signaling pathways, contributing to potential neuroprotective effects.
While specific gene and proteomic profiles resulting from treatment with this compound are not widely documented, the known consequences of selective MAO-B inhibition allow for informed hypotheses about the expected changes. These studies would typically use techniques like RNA sequencing (RNA-Seq) or microarray analysis to assess changes in gene expression and mass spectrometry-based proteomics to analyze alterations in protein levels.
Expected Gene Expression Changes: Long-term modulation of dopaminergic signaling and reduction of oxidative stress would likely lead to changes in the expression of genes involved in neuronal survival, synaptic plasticity, and antioxidant defense. This could include the upregulation of neurotrophic factors (e.g., BDNF, GDNF) and antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase).
Potential Proteomic Profile Alterations: Proteomic analysis would be expected to reveal changes in the levels of proteins involved in dopamine synthesis and metabolism, dopamine receptor expression, and cellular stress responses. For example, an increase in the levels of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, might be observed as a compensatory response to elevated dopamine levels.
Cell-Based Functional Assay Development for Phenotypic Screening
The development of cell-based functional assays is crucial for the phenotypic screening of novel compounds like aminoindan derivatives. These assays allow for the evaluation of a compound's effect on cellular functions in a physiologically relevant context. For aminoindan derivatives, which are known to interact with the central nervous system, phenotypic screens often involve neuronal cell lines or primary neurons.
A primary approach involves assays to measure monoamine oxidase (MAO) inhibition, a known target for several aminoindan compounds. For instance, cell-based assays utilizing human neuroblastoma cell lines (e.g., SH-SY5Y) that endogenously express MAO enzymes are employed. In such assays, the ability of a test compound to prevent the breakdown of a substrate like kynuramine, which becomes fluorescent upon deamination by MAO, can be quantified. A reduction in fluorescence intensity in the presence of the test compound indicates MAO inhibition.
Furthermore, high-content screening (HCS) platforms can be utilized to assess a wider range of phenotypic changes. For example, assays can be designed to monitor neurite outgrowth, synaptic protein expression (e.g., synaptophysin), or protection against neurotoxin-induced cell death (e.g., using MPP+ or 6-hydroxydopamine to model Parkinson's disease). These multiparametric readouts provide a more holistic view of the compound's cellular effects.
Below is a representative data table illustrating the type of data generated from such phenotypic screens for a hypothetical aminoindan derivative.
| Assay Type | Cell Line | Endpoint Measured | Hypothetical Result (Compound X) |
| MAO-B Inhibition | SH-SY5Y | Kynuramine metabolism | IC50 = 50 nM |
| Neuroprotection | Primary Cortical Neurons | Cell viability after MPP+ exposure | 75% increase in viability at 1 µM |
| Neurite Outgrowth | PC12 cells | Average neurite length | 40% increase at 1 µM |
In Vitro Pharmacological Characterization of this compound
As no direct in vitro pharmacological data for this compound is available, this section will discuss the characterization of related aminoindan derivatives, such as rasagiline (B1678815).
Assessment of Functional Potency and Efficacy in Cellular Systems
The functional potency and efficacy of aminoindan derivatives are typically assessed in cellular systems that express the target of interest. For compounds targeting MAO-B, such as rasagiline, this involves determining the concentration of the drug required to inhibit 50% of the enzyme's activity (IC50). These studies are often conducted using human platelet mitochondria or recombinant human MAO-B expressed in cell lines.
The efficacy of these compounds can also be evaluated by their ability to modulate neurotransmitter levels in cell-based models. For example, in dopaminergic neuron-like cells, a potent MAO-B inhibitor would be expected to increase intracellular dopamine levels by preventing its degradation. This can be measured using techniques like high-performance liquid chromatography (HPLC).
Receptor Occupancy and Allosteric Modulation Studies
While many aminoindan derivatives are known to act as enzyme inhibitors, some may also interact with receptors. Receptor occupancy studies are performed to determine the affinity and binding kinetics of a compound to its target receptor. This is often done using radioligand binding assays, where the test compound competes with a radioactively labeled ligand known to bind to the target receptor.
There is growing interest in the allosteric modulation of G protein-coupled receptors (GPCRs) by novel compounds. apolloscientific.co.ukglpbio.com Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, and can either enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the effect of the endogenous ligand. apolloscientific.co.ukglpbio.com While there is no specific evidence of allosteric modulation by this compound, this remains a potential mechanism of action for novel aminoindan derivatives that would be investigated through specialized binding and functional assays.
In Vivo Efficacy and Mechanistic Studies in Preclinical Disease Models
Preclinical in vivo studies are essential to evaluate the therapeutic potential and understand the mechanism of action of drug candidates in a whole-organism context.
Application in Neuroscience Research Models
Aminoindan derivatives, most notably rasagiline, have been extensively studied in preclinical models of neurological disorders, particularly Parkinson's disease. ncats.ionih.govwikipedia.org In rodent models of parkinsonism induced by neurotoxins like MPTP or 6-OHDA, these compounds have been shown to improve motor function, as assessed by tests such as the rotarod test and cylinder test.
Mechanistic studies in these models often involve post-mortem analysis of brain tissue. Techniques such as immunohistochemistry and western blotting are used to measure levels of dopamine and its metabolites, as well as markers of neuroinflammation and apoptosis in key brain regions like the striatum and substantia nigra. These studies have helped to confirm that the therapeutic effects of compounds like rasagiline are linked to their ability to inhibit MAO-B and preserve dopaminergic neurons. ncats.iowikipedia.org
The table below summarizes typical findings from in vivo neuroscience studies of a potent MAO-B inhibitor from the aminoindan class.
| Preclinical Model | Behavioral Test | Key Mechanistic Finding |
| MPTP-induced Parkinsonism in mice | Rotarod performance | Increased latency to fall, indicating improved motor coordination |
| 6-OHDA-induced lesions in rats | Apomorphine-induced rotations | Reduced contralateral rotations, suggesting preserved dopaminergic function |
Investigations in Cardiovascular Research Models
The cardiovascular effects of aminoindan derivatives are less well-characterized than their neurological effects. However, given that monoamine oxidases are also present in cardiovascular tissues and play a role in regulating catecholamine levels, there is a rationale for investigating these compounds in cardiovascular models.
Preclinical studies could involve assessing the effects of an aminoindan derivative on blood pressure and heart rate in rodent models of hypertension. Furthermore, in models of cardiac ischemia-reperfusion injury, the potential protective effects of these compounds could be evaluated by measuring infarct size and cardiac function. Mechanistic investigations would focus on the compound's impact on catecholamine metabolism and signaling pathways related to oxidative stress and cell death in the heart. To date, there is a lack of published research specifically investigating this compound or closely related fluorinated aminoindans in cardiovascular models.
Studies in Cell Biology-Related Disease Models
No research data has been published detailing the use or effects of this compound in any cell-based models of disease. Consequently, there are no findings to report on its cellular mechanisms, potential therapeutic effects, or any associated in vitro data.
Biomarker Discovery and Validation in Preclinical Studies
There is no available information from preclinical studies that involves this compound in the context of biomarker discovery or validation. No studies have been identified that would provide data on its pharmacodynamic effects or its utility in identifying or validating biological markers of disease or drug response.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of S 6 Fluoroindan 1 Amine Hydrochloride Analogs
Rational Design and Synthesis of Analogs and Derivatives of (S)-6-Fluoroindan-1-amine hydrochloride
The rational design of analogs of this compound often involves modifications at several key positions on the indan (B1671822) ring system and the amine group to optimize potency, selectivity, and pharmacokinetic properties. The synthesis of these analogs typically starts from substituted indanones, which can be prepared through various synthetic routes, including intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids. beilstein-journals.orgnih.gov
One common strategy in the design of these analogs is the introduction of different substituents on the aromatic ring of the indan nucleus. For instance, studies on related indanone derivatives have shown that substitution at the C6 position can lead to potent and selective MAO-B inhibitors. nih.gov The fluorine atom at the C6 position in this compound is a key modification. The synthesis of various fluoro-substituted indanamine derivatives allows for the exploration of how the position and nature of the halogen affect biological activity. nih.gov
Another key area for modification is the amino group at the C1 position. In the case of rasagiline (B1678815), the N-propargyl group is essential for its mechanism-based irreversible inhibition of MAO-B. nih.govresearchgate.net For analogs of (S)-6-Fluoroindan-1-amine, the primary amine can be derivatized to explore the impact of different substituents on target engagement and selectivity. The synthesis of N-alkylated, N-acylated, and other N-substituted derivatives can be achieved through standard chemical transformations.
The stereochemistry at the C1 position is also a critical factor. The "(S)" configuration of the amine group in the target compound is specific, and maintaining this stereochemistry during synthesis is important for retaining biological activity, as seen with the "(R)" configuration in rasagiline.
Computational Approaches in SAR/SPR Analysis for the this compound Series
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools for understanding the SAR and SPR of indanamine derivatives. acs.orgmdpi.combenthamscience.com These approaches provide insights into the molecular interactions between the ligands and their biological targets, guiding the design of more potent and selective compounds.
Molecular docking studies of rasagiline analogs with MAO-B have revealed a bipartite active site cavity, comprising a substrate cavity and an entrance cavity. researchgate.netacs.org The indan ring of the inhibitor typically occupies the substrate cavity, while substituents can extend into the entrance cavity. For this compound analogs, similar docking studies can predict how different substituents on the indan ring or the amine group will fit within the active site of target enzymes. The fluorine atom at the C6 position, for example, can be analyzed for its potential to form specific interactions, such as hydrogen bonds or halogen bonds, with amino acid residues in the active site.
3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed for a series of this compound analogs to correlate their structural features with their biological activities. mdpi.com These models generate contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. This information can then be used to prioritize the synthesis of new derivatives with improved properties. Pharmacophore modeling is another computational technique used to identify the essential three-dimensional arrangement of chemical features required for biological activity. mdpi.commdpi.com For indanamine derivatives, a common pharmacophore might include an aromatic ring, a hydrophobic group, and a hydrogen bond acceptor/donor. mdpi.com
Impact of Structural Modifications on Biological Activity and Selectivity Profiles
Structural modifications to the this compound scaffold can have a profound impact on its biological activity and selectivity. Based on studies of analogous compounds, several key trends can be identified.
Substitutions on the Indan Ring: The position and nature of substituents on the aromatic part of the indan ring are critical. In studies of rasagiline analogs, a hydroxyl group at the C4 position was found to decrease affinity for MAO-B, while a bulkier carbamate (B1207046) substituent at the same position was tolerated, with the bulky group occupying the entrance cavity of the enzyme. researchgate.net For this compound, the C6-fluoro substituent is expected to influence the electronic properties of the aromatic ring and potentially engage in specific interactions within the target's active site. Further substitutions on the ring could modulate lipophilicity and target affinity.
| Compound/Analog | Modification | Impact on MAO-B Affinity (Inferred from Analogs) | Reference |
| (S)-6-Fluoroindan-1-amine | Parent Compound | Baseline Affinity | N/A |
| Rasagiline Analog | 4-Hydroxyl Group | 45-fold reduction in affinity | nih.gov |
| Rasagiline Analog | 4-Carbamate Group | Tolerated, occupies entrance cavity | researchgate.net |
| Indanone Derivatives | C6-Substitution | Potent and selective inhibition | nih.gov |
Modifications of the Amino Group: The primary amine in (S)-6-Fluoroindan-1-amine is a key site for interaction. As seen with rasagiline, the addition of a propargyl group leads to irreversible inhibition of MAO-B. nih.gov The removal of this group, resulting in 1(R)-aminoindan (a major metabolite of rasagiline), leads to reversible inhibition. researchgate.net It can be inferred that N-alkylation of (S)-6-Fluoroindan-1-amine would likely alter its binding mode and potency.
| Compound/Analog | Modification | Impact on Inhibition (Inferred from Analogs) | Reference |
| Rasagiline | N-Propargyl | Irreversible Inhibition | nih.gov |
| 1(R)-Aminoindan | Primary Amine | Reversible Inhibition | researchgate.net |
Stereochemistry: The stereochemistry at the C1 position is crucial for activity. For rasagiline, the (R)-enantiomer is a potent MAO-B inhibitor, while the (S)-enantiomer is significantly less active. This highlights the importance of the specific 3D orientation of the amino group for optimal interaction with the target enzyme. A similar stereochemical preference is expected for analogs of this compound.
Identification of Key Pharmacophoric Elements
Based on the SAR studies of indanamine derivatives, a general pharmacophore model for MAO-B inhibition can be proposed. The key pharmacophoric elements for analogs of this compound likely include:
An Aromatic Ring: The fused phenyl ring of the indan system, which engages in hydrophobic and aromatic interactions within the active site of the target.
A Hydrogen Bond Donor/Acceptor: The amino group at the C1 position is critical for forming hydrogen bonds with key residues in the active site, such as tyrosine residues. mdpi.com
Specific Stereochemistry: The (S)-configuration at the C1 position, which ensures the correct orientation of the amino group for optimal binding.
A pharmacophore hypothesis for MAO-B inhibitors based on a diverse set of molecules identified two hydrogen bond acceptors, one hydrophobic feature, and one aromatic ring as crucial for activity. mdpi.com The indanamine scaffold fits this model well, with the amine group acting as a hydrogen bond donor/acceptor and the indan ring providing the aromatic and hydrophobic features. The fluorine atom at the C6 position can also be considered a potential hydrogen bond acceptor feature in more refined pharmacophore models.
Advanced Analytical and Characterization Techniques in S 6 Fluoroindan 1 Amine Hydrochloride Research
Spectroscopic Methodologies for Structural Elucidation and Confirmation (e.g., Advanced NMR Spectroscopy, High-Resolution Mass Spectrometry)
The definitive structure of (S)-6-Fluoroindan-1-amine hydrochloride would be confirmed using a combination of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy would be a primary tool. 1H NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the aromatic protons, the benzylic proton at the chiral center, and the aliphatic protons of the five-membered ring. The coupling patterns and chemical shifts of the aromatic protons would confirm the 6-fluoro substitution pattern. 13C NMR spectroscopy would complement this by identifying the number of unique carbon environments. Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, definitively assigning each signal to a specific atom in the molecule.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the compound. Techniques like Electrospray Ionization (ESI) would likely be used to generate the molecular ion, and the high-resolution data would allow for the calculation of the elemental formula with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.
A hypothetical data table for the characterization of this compound is presented below, based on expected values for similar structures.
| Technique | Expected Observations |
| 1H NMR | Aromatic signals (doublet of doublets, triplet), benzylic methine signal (triplet), aliphatic methylene (B1212753) signals (multiplets), amine protons (broad singlet). |
| 13C NMR | Aromatic carbon signals (some showing C-F coupling), benzylic methine carbon signal, aliphatic methylene carbon signals. |
| HRMS (ESI-TOF) | [M+H]+ peak corresponding to the exact mass of the C9H11FN cation. |
Chromatographic Separation and Purification Techniques for Enhanced Purity in Research
To ensure the high purity required for research applications, chromatographic techniques are essential.
High-Performance Liquid Chromatography (HPLC) is a key method for both analysis and purification. For a chiral compound like this compound, chiral HPLC would be necessary to separate it from its (R)-enantiomer and determine its enantiomeric purity. This would involve the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Gas Chromatography (GC) could also be employed, potentially after derivatization of the amine group to increase volatility and improve peak shape. A chiral GC column would be required for enantiomeric separation.
The table below illustrates typical parameters that would be optimized for the chromatographic analysis of this compound.
| Technique | Parameters to be Optimized | Purpose |
| Chiral HPLC | Chiral stationary phase, mobile phase composition (e.g., hexane (B92381)/isopropanol with an amine modifier), flow rate, detection wavelength. | Enantiomeric purity determination and preparative separation. |
| Chiral GC | Chiral column type, temperature program, carrier gas flow rate, detector type (e.g., FID). | Analysis of enantiomeric ratio, potentially for reaction monitoring. |
Crystallographic Studies of this compound and its Complexes for Conformational Analysis
Single-crystal X-ray crystallography would provide the most definitive three-dimensional structure of this compound in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and the absolute configuration of the chiral center. The resulting crystal structure would reveal the conformation of the indane ring system and the packing of the molecules in the crystal lattice, including any hydrogen bonding interactions involving the amine and hydrochloride ions.
Studying the crystallography of complexes of this compound, for instance with a protein target, could provide valuable insights into its mode of binding and intermolecular interactions.
A hypothetical summary of crystallographic data is shown in the table below.
| Parameter | Information Provided |
| Crystal System | The symmetry of the crystal lattice. |
| Space Group | The specific symmetry elements of the crystal. |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Bond Lengths & Angles | Precise geometric details of the molecule. |
| Absolute Configuration | Unambiguous determination of the (S)-stereochemistry. |
Translational Research and Therapeutic Potential of S 6 Fluoroindan 1 Amine Hydrochloride
Preclinical Development Considerations for (S)-6-Fluoroindan-1-amine hydrochloride as a Research Tool or Candidate
The preclinical development of a novel chemical entity such as this compound is a critical phase that bridges early-stage discovery and human clinical trials. This stage is designed to build a comprehensive profile of the compound, evaluating its potential as either a valuable research tool to probe biological pathways or as a viable therapeutic candidate. For a compound with a structure suggestive of psychoactive properties, such as those in the aminoindan class, these considerations are particularly focused on its interactions with the central nervous system (CNS).
To establish the therapeutic potential of a compound like this compound, its efficacy must be rigorously tested in biological systems that mimic aspects of human diseases. This evaluation typically begins with in vitro assays to determine the compound's mechanism of action at a molecular level. Given that many aminoindan derivatives interact with monoamine transporters, initial studies would likely assess the binding affinity and functional activity of this compound at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.gov
Following promising in vitro results, the evaluation would progress to in vivo models. These are typically animal models, often rodents, that are genetically or pharmacologically manipulated to exhibit phenotypes relevant to human CNS disorders such as depression, anxiety, or Parkinson's disease. For instance, if the compound is hypothesized to have antidepressant effects, its efficacy might be tested in models like the forced swim test or the tail suspension test, which are sensitive to clinically effective antidepressant drugs. The goal is to observe a dose-dependent effect of the compound on disease-relevant behaviors.
A hypothetical efficacy study design for a compound like this compound in a preclinical model of depression is outlined below.
| Preclinical Efficacy Study Component | Description |
| Animal Model | Chronic unpredictable stress (CUS) model in rats to induce anhedonia-like behavior. |
| Test Compound | This compound. |
| Control Groups | Vehicle control (placebo) and a positive control (an established antidepressant). |
| Primary Outcome Measure | Sucrose preference test to assess anhedonia. |
| Secondary Outcome Measures | Locomotor activity to rule out confounding effects on movement, and corticosterone (B1669441) levels to measure stress response. |
Early assessment of a compound's safety is paramount to its continued development. Exploratory toxicity studies are conducted to identify potential liabilities that could preclude its use in humans. These studies are typically performed in parallel with efficacy studies and involve a range of methodologies.
Initial safety profiling often includes in vitro assays to assess cytotoxicity in various cell lines and to screen for off-target effects, such as binding to a panel of receptors and enzymes known to be associated with adverse drug reactions. For a CNS-active compound, particular attention would be paid to its effects on cardiovascular ion channels, such as the hERG channel, to assess the risk of cardiac arrhythmias.
In vivo safety pharmacology studies are designed to investigate the effects of the compound on vital organ systems. The core battery of tests typically examines the cardiovascular, respiratory, and central nervous systems. For a compound like this compound, a functional observational battery in rodents would be conducted to detect any overt effects on behavior, coordination, and autonomic function.
Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Research
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is essential for understanding the relationship between the concentration of a drug in the body and its pharmacological effect over time. This understanding is crucial for optimizing dosing regimens and predicting clinical outcomes.
Preclinical PK studies for this compound would aim to characterize its absorption, distribution, metabolism, and excretion (ADME) properties. This would involve administering the compound to animal models via different routes (e.g., oral, intravenous) and measuring its concentration in plasma and, importantly for a CNS-active drug, in the brain over time. Key PK parameters such as bioavailability, half-life, and brain-to-plasma ratio would be determined.
PD studies would be conducted to quantify the biological effect of the compound in relation to its concentration. For a suspected monoamine reuptake inhibitor, this could involve measuring the levels of neurotransmitters and their metabolites in the brains of treated animals. By integrating PK and PD data, researchers can build models that predict the exposure needed to achieve a desired therapeutic effect.
An example of an integrated PK/PD study for a potential monoamine reuptake inhibitor is described below.
| PK/PD Study Component | Methodology |
| Pharmacokinetics (PK) | Measurement of plasma and brain concentrations of this compound over time after a single dose in rats. |
| Pharmacodynamics (PD) | Ex vivo measurement of monoamine transporter occupancy in the brain at different time points corresponding to the PK sampling. |
| Modeling | Development of a mathematical model to correlate the time course of drug concentration with the degree and duration of transporter occupancy. |
Development of Predictive Biomarkers for this compound Activity
A biomarker is a measurable indicator of a biological state or condition. In drug development, predictive biomarkers are particularly valuable as they can help to identify which individuals are most likely to respond to a treatment. For CNS disorders, the development of reliable biomarkers has been challenging, but it is an area of active research.
For a compound like this compound, biomarker development would likely focus on its presumed mechanism of action. If it is confirmed to be a monoamine reuptake inhibitor, potential biomarkers could include changes in the levels of monoamine metabolites in cerebrospinal fluid (CSF) or plasma. For example, a reduction in the CSF concentration of homovanillic acid (HVA), a dopamine metabolite, could serve as a biomarker of dopamine transporter engagement in the brain.
Neuroimaging techniques such as positron emission tomography (PET) could also be employed to develop biomarkers. A PET tracer that binds to the target transporter could be used to directly measure the degree of transporter occupancy achieved by different doses of the compound in the living brain. This would provide a powerful tool for guiding dose selection in subsequent clinical trials.
Future Directions and Emerging Research Avenues for S 6 Fluoroindan 1 Amine Hydrochloride
Exploration of Novel Therapeutic Indications and Biological Applications
The structural similarity of (S)-6-Fluoroindan-1-amine hydrochloride to other indane derivatives with known neurological activity suggests a promising starting point for research. A key related compound, 1-(R)-aminoindan, is the major metabolite of the anti-Parkinsonian drug rasagiline (B1678815) and has demonstrated neuroprotective properties. nih.gov This relationship provides a strong rationale for investigating this compound as a potential neuroprotective agent.
Future research could systematically explore its efficacy in a range of neurodegenerative disorders beyond Parkinson's disease, such as Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and Huntington's disease. The therapeutic potential could be assessed using a variety of preclinical models, as outlined in the table below.
| Potential Therapeutic Area | Preclinical Model | Key Endpoints for Investigation |
| Parkinson's Disease | MPTP-induced mouse model | Dopaminergic neuron survival, motor function tests (e.g., rotarod), striatal dopamine (B1211576) levels |
| Alzheimer's Disease | APP/PS1 transgenic mouse model | Amyloid-beta plaque load, tau pathology, cognitive function (e.g., Morris water maze) |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1 mutant mouse model | Motor neuron survival, muscle strength, disease progression and survival |
| Ischemic Stroke | Middle cerebral artery occlusion (MCAO) model | Infarct volume, neurological deficit scores, markers of inflammation and apoptosis |
Beyond neurodegeneration, the biological applications of this compound could be expanded to other areas of unmet medical need. High-throughput screening assays could be employed to identify novel protein targets and signaling pathways modulated by the compound, potentially revealing unexpected therapeutic opportunities in areas such as inflammatory diseases or certain types of cancer.
Research into Combination Therapies Involving this compound
The complexity of many diseases, particularly those affecting the central nervous system, often necessitates a multi-pronged therapeutic approach. Consequently, a significant future research direction for this compound is the exploration of its use in combination with other therapeutic agents. Such strategies could lead to synergistic effects, allowing for enhanced efficacy and potentially reduced side effects.
For instance, if its neuroprotective properties are established, it could be co-administered with existing symptomatic treatments for neurodegenerative diseases. The table below illustrates some hypothetical combination therapy research avenues.
| Disease Context | Potential Combination Agent | Rationale for Combination | Primary Outcome Measures |
| Parkinson's Disease | Levodopa | To slow disease progression while managing motor symptoms. | Improvement in UPDRS score, reduction in levodopa-induced dyskinesia. |
| Alzheimer's Disease | Donepezil | To provide both neuroprotection and symptomatic improvement of cognitive function. | Enhancement of cognitive scores (e.g., ADAS-Cog), delay in disease progression. |
| Ischemic Stroke | Alteplase (tPA) | To provide neuroprotection in conjunction with thrombolytic therapy to salvage ischemic tissue. | Reduction in long-term neurological disability, decreased infarct size. |
Application of Artificial Intelligence and Machine Learning in Drug Discovery Efforts Related to this compound
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development. insilico.cominsilico.com These powerful computational tools can be applied to accelerate and refine the research trajectory of this compound in several ways.
Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate novel molecular targets for this compound.
In Silico Screening and Lead Optimization: Machine learning models can be used to predict the biological activity and pharmacokinetic properties of novel derivatives of the compound, enabling the in silico screening of large virtual libraries to identify candidates with improved efficacy and safety profiles.
De Novo Drug Design: Generative AI models can design entirely new molecules based on the core structure of this compound, optimized for specific therapeutic targets and desired pharmacological properties.
The integration of AI and ML into the research pipeline for this compound could significantly reduce the time and cost associated with traditional drug discovery methods.
Innovations in Targeted Delivery Systems for Research Applications
The development of advanced drug delivery systems is crucial for optimizing the therapeutic potential of promising compounds. For a molecule like this compound, particularly if it is being investigated for neurological disorders, the ability to cross the blood-brain barrier (BBB) is a critical consideration. Innovations in targeted delivery systems could play a pivotal role in its future research and development.
Future research in this area could focus on the formulation of this compound within various nanocarriers to enhance its delivery to specific tissues or cell types. The table below outlines some potential targeted delivery strategies.
| Delivery System | Targeting Moiety | Potential Application | Key Research Objectives |
| Liposomes | Transferrin | Brain delivery for neurodegenerative diseases | Enhance BBB penetration and neuronal uptake. |
| Polymeric Nanoparticles | Anti-inflammatory peptides | Targeted delivery to sites of neuroinflammation | Reduce off-target effects and improve local concentration. |
| Exosomes | Neuron-specific surface proteins | Precise delivery to neurons | Improve therapeutic efficacy and minimize systemic exposure. |
By encapsulating the compound in such systems, researchers can aim to improve its bioavailability, stability, and therapeutic index, thereby unlocking its full potential for a range of applications.
Q & A
Q. What are the established synthetic routes for (S)-6-Fluoroindan-1-amine hydrochloride, and how can reaction conditions be optimized for higher enantiomeric purity?
- Methodological Answer : The synthesis typically involves fluorination of an indan precursor followed by chiral resolution to isolate the (S)-enantiomer. Key steps include:
- Fluorination : Use of electrophilic fluorinating agents (e.g., Selectfluor™) under anhydrous conditions to minimize side reactions.
- Amine Introduction : Reductive amination or nucleophilic substitution, optimized with catalysts like Pd/C or NaBH3CN for stereochemical control .
- Chiral Purity : Enantiomeric excess can be enhanced via chiral chromatography (e.g., cellulose-based columns) or crystallization with chiral resolving agents .
Reaction parameters (temperature, solvent polarity, and catalyst loading) must be systematically varied to maximize yield and purity.
Q. What analytical techniques are most effective for characterizing the structural integrity and enantiomeric purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and detects impurities (e.g., residual solvents or diastereomers).
- High-Performance Liquid Chromatography (HPLC) : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) quantify enantiomeric excess (>97% purity as reported in research-grade samples) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C9H11ClFN; ~195.65 g/mol) and detects degradation products.
Q. How should researchers design initial biological activity screens for this compound, particularly in CNS-targeted studies?
- Methodological Answer :
- Receptor Binding Assays : Prioritize targets like serotonin or dopamine receptors due to structural similarity to psychoactive amines. Use radioligand displacement assays (e.g., [3H]-spiperone for dopamine D2 receptors).
- In Vitro Models : Test neuroprotective effects in primary neuronal cultures under oxidative stress.
- Dose-Response Curves : Establish EC50/IC50 values across a logarithmic concentration range (e.g., 1 nM–100 µM) to assess potency .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer : Discrepancies may arise from pharmacokinetic (PK) factors or off-target effects. Systematic approaches include:
- Impurity Profiling : Use LC-MS to rule out batch-specific contaminants affecting in vitro results.
- Metabolic Stability Testing : Incubate the compound with liver microsomes to identify metabolites that alter activity in vivo.
- Assay Variability Controls : Replicate in vitro experiments under physiological conditions (e.g., serum-containing media) to mimic in vivo environments .
Q. How can computational modeling be applied to predict the binding interactions of this compound with neurological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., 5-HT1A). The fluorine atom’s electronegativity and amine’s protonation state at physiological pH are critical for hydrogen-bond interactions.
- Molecular Dynamics (MD) Simulations : Analyze ligand-receptor complex stability over 100 ns trajectories (e.g., GROMACS) to assess binding free energy (ΔG) .
- QSAR Models : Coramine substituent effects (e.g., fluorine position) with activity data to guide structural optimization.
Q. What methodologies are suitable for investigating the compound's stability under various pH and temperature conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH, pH 1–13 buffers) and monitor degradation via HPLC.
- Degradation Pathway Analysis : Identify breakdown products using LC-MS/MS; common pathways include deamination or ring-opening oxidation .
- Crystallinity Studies : X-ray diffraction (XRD) assesses polymorphic changes under thermal stress, which may alter solubility and bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
